molecular formula C18H26N2O2 B5091330 N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide

N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide

Cat. No.: B5091330
M. Wt: 302.4 g/mol
InChI Key: AQYQNXZFQHFXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It is characterized by the presence of an octanoyl group attached to a phenylcyclopropane ring, which is further linked to a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide typically involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with octanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, acetonitrile.

Major Products Formed

    Oxidation Products: Oxo derivatives of the original compound.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Compounds with various functional groups replacing the original substituents.

Scientific Research Applications

N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-cyclopropylethylidene]-2-phenylcyclopropane-1-carbohydrazide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N’-octanoyl-2-phenylcyclopropane-1-carbohydrazide is unique due to its specific structural features, such as the octanoyl group and the phenylcyclopropane ring

Properties

IUPAC Name

N'-octanoyl-2-phenylcyclopropane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-5-9-12-17(21)19-20-18(22)16-13-15(16)14-10-7-6-8-11-14/h6-8,10-11,15-16H,2-5,9,12-13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYQNXZFQHFXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1CC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.